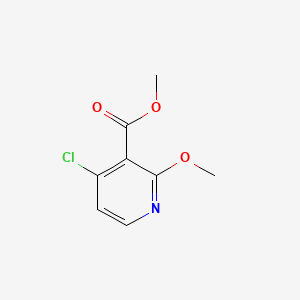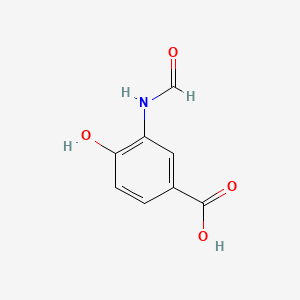
3-Formamido-4-hydroxybenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Formamido-4-hydroxybenzoic acid is a chemical compound with the molecular formula C8H7NO4 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 3-Formamido-4-hydroxybenzoic acid involves a carboxyl group (-COOH), a hydroxyl group (-OH), and a formamido group (-NHCOH). The presence of these functional groups can influence the compound’s reactivity and interactions with other molecules .科学的研究の応用
Polymer Synthesis
3-Formamido-4-hydroxybenzoic acid has been investigated in the context of polymer synthesis. Higashi et al. (1984) studied the direct polycondensation reaction of hydroxybenzoic acids, which would include 3-formamido-4-hydroxybenzoic acid, with diphenyl chlorophosphate in the presence of formamides like N,N-dimethylformamide. This research provided insights into the preparation of high-molecular-weight copolyesters from hydroxybenzoic acids, which have applications in materials science and engineering (Higashi et al., 1984).
Synthesis of Quinazolinones
In the field of organic chemistry, Xu et al. (2012) described the use of a process involving the coupling of N-substituted o-bromobenzamides with formamide, a reaction pertinent to the study of 3-formamido-4-hydroxybenzoic acid. This method facilitated the direct synthesis of 3-substituted quinazolinones, a class of compounds with diverse pharmaceutical applications (Xu et al., 2012).
Environmental Applications
A study by Bessekhouad et al. (2005) investigated photocatalytic heterojunctions involving hydroxybenzoic acids, including 3-formamido-4-hydroxybenzoic acid, for potential applications in water decontamination technology. This research is significant for environmental science, focusing on the capacity of these compounds to induce oxidation processes under visible light, crucial for pollutant degradation (Bessekhouad et al., 2005).
Corrosion Inhibition
In the field of materials science, Narváez et al. (2005) explored the use of 3-hydroxybenzoic acid as a corrosion inhibitor for AISI 316L stainless steel in a pickling solution. Their research indicated that compounds related to 3-formamido-4-hydroxybenzoic acid can provide efficient corrosion inhibition, which is vital for industrial applications (Narváez et al., 2005).
Biochemical and Pharmaceutical Research
The synthesis and evaluation of compounds related to 3-formamido-4-hydroxybenzoic acid have been crucial in biochemical and pharmaceutical research. For instance, Xu et al. (2007) synthesized novel s-substituted quinazoline derivatives starting from 6-fluoro-4-quinazolinol, a process involving the reaction of 2-amino-5-fluorobenzoic acid and formamide. These compounds exhibited significant antifungal activities, highlighting their potential in medical applications (Xu et al., 2007).
Safety and Hazards
将来の方向性
Future research could focus on the synthesis and characterization of 3-Formamido-4-hydroxybenzoic acid, as well as its potential applications. For instance, hydroxybenzoic acids are routinely investigated as coformers because they have the potential to form strong hydrogen-bonding interactions to other functional groups . This suggests that 3-Formamido-4-hydroxybenzoic acid could also have potential applications in the formation of cocrystals or other solid-state forms.
作用機序
Target of Action
It is structurally similar to 4-hydroxybenzoic acid, which is known to interact with enzymes such as p-hydroxybenzoate hydroxylase and chorismate–pyruvate lyase . These enzymes play crucial roles in various biochemical reactions, including the degradation of aromatic compounds .
Mode of Action
For instance, 4-hydroxybenzoic acid is hydroxylated to form protocatechuate, which subsequently undergoes oxygenolytic cleavage .
Biochemical Pathways
4-hydroxybenzoic acid, a structurally similar compound, is known to be involved in the ubiquinone biosynthesis metabolic pathway . It is hydroxylated to form protocatechuate, which is then either cleaved in ortho- and/or meta-positions or decarboxylated to form catechol . These products are funneled into the TCA cycle .
Pharmacokinetics
Phenylboronic pinacol esters, which are structurally similar, are known to undergo hydrolysis, especially at physiological ph . This could potentially affect the bioavailability of 3-Formamido-4-hydroxybenzoic acid.
Result of Action
The suzuki–miyaura cross-coupling reaction, which involves the use of boronic acids and their derivatives, is known to result in the formation of carbon-carbon bonds . This could potentially lead to the synthesis of new organic compounds.
Action Environment
The action, efficacy, and stability of 3-Formamido-4-hydroxybenzoic acid can be influenced by various environmental factors. For instance, the rate of hydrolysis of phenylboronic pinacol esters, which are structurally similar, is known to be considerably accelerated at physiological pH . This suggests that the action of 3-Formamido-4-hydroxybenzoic acid could also be pH-dependent.
特性
IUPAC Name |
3-formamido-4-hydroxybenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c10-4-9-6-3-5(8(12)13)1-2-7(6)11/h1-4,11H,(H,9,10)(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVQNMUUNMMAMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)NC=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

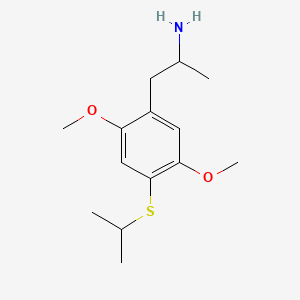

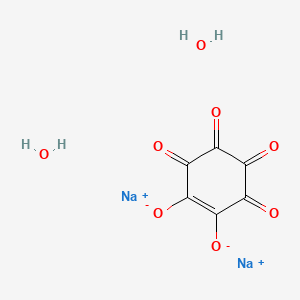
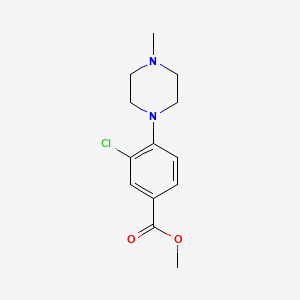

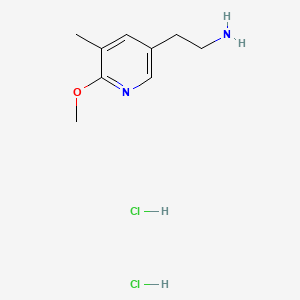
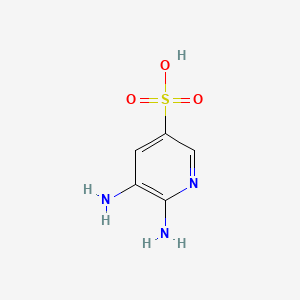
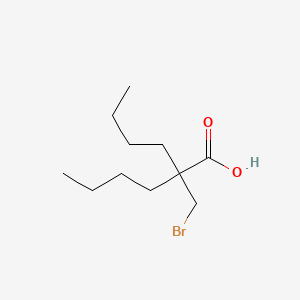
![3-[3-Fluoro-5-(methoxycarbonyl)phenyl]phenylacetic acid](/img/structure/B595418.png)
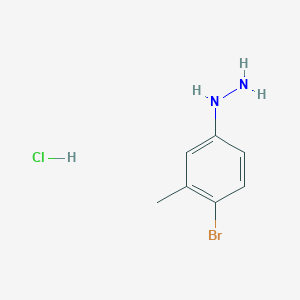
![2-[4-(Trifluoromethoxy)phenyl]benzonitrile](/img/structure/B595425.png)
![Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B595426.png)
![Ethyl 2-(4-chlorophenylamino)-4,9-dioxo-4,9-dihydro-naphtho[2,3-b]thiophene-3-carboxylate](/img/structure/B595428.png)
